molecular formula C18H20BrN3S B11945490 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide CAS No. 853349-74-3

4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide

Cat. No.: B11945490
CAS No.: 853349-74-3
M. Wt: 390.3 g/mol
InChI Key: XTJYUNFJWKYRQF-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a quinoline core substituted with a thiophene ring and a methylpiperazine moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of thiophene reacts with a halogenated quinoline.

    Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution of the quinoline derivative with 4-methylpiperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the quinoline and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced derivatives.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)-2-phenylquinoline hydrobromide: Similar structure but with a phenyl ring instead of a thiophene ring.

    4-(4-Methylpiperazin-1-yl)-2-(furan-2-yl)quinoline hydrobromide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to phenyl or furan analogs

Biological Activity

4-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)quinoline hydrobromide, with the CAS number 853349-74-3, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and structure-activity relationships (SAR) of this compound based on diverse sources.

The molecular formula of this compound is C18H20BrN3SC_{18}H_{20}BrN_{3}S, with a molecular weight of 390.3 g/mol. The structure consists of a quinoline core substituted with a thiophene group and a piperazine moiety, which is crucial for its biological activity.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of quinoline-piperazine derivatives, including the compound in focus. The following table summarizes key findings related to its antibacterial activity:

Pathogen Activity MIC (μM) Reference
Gram-positive bacteriaModerate to good activity0.07 - 1.1
Gram-negative bacteriaVariable activityN/A
Mycobacterium tuberculosisSignificant inhibitory activityN/A

In vitro studies have demonstrated that derivatives similar to this compound exhibit effective antibacterial properties against both susceptible and resistant strains of Gram-positive and Gram-negative bacteria. Notably, some derivatives showed effectiveness against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis, indicating potential for further development as anti-TB agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study highlighted that quinoline-piperazine hybrids possess significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve interference with DNA replication and repair processes in cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of quinoline-piperazine derivatives is heavily influenced by their structural components. Key observations include:

  • Piperazine Substituents : Variations at the 4-position of the piperazine ring significantly affect antibacterial potency. For instance, compounds with electron-withdrawing groups at this position tend to exhibit enhanced activity .
  • Quinoline Core Modifications : Modifications to the quinoline core can lead to improved interactions with bacterial enzymes or cancer cell targets, enhancing overall efficacy .

Case Studies

  • Antibacterial Screening : A series of synthesized quinoline-piperazine derivatives were screened against common bacterial strains using disc diffusion methods. The results indicated that certain substitutions at the piperazine ring led to notable increases in antibacterial activity compared to standard antibiotics like penicillin G .
  • Anticancer Evaluation : In a study involving various human tumor cell lines, specific derivatives demonstrated significant cytotoxicity, suggesting that further exploration into their mechanisms could yield promising therapeutic agents for cancer treatment .

Properties

CAS No.

853349-74-3

Molecular Formula

C18H20BrN3S

Molecular Weight

390.3 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-thiophen-2-ylquinoline;hydrobromide

InChI

InChI=1S/C18H19N3S.BrH/c1-20-8-10-21(11-9-20)17-13-16(18-7-4-12-22-18)19-15-6-3-2-5-14(15)17;/h2-7,12-13H,8-11H2,1H3;1H

InChI Key

XTJYUNFJWKYRQF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CS4.Br

Origin of Product

United States

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